1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid

Medicinal Chemistry Building Blocks Quality Control

Selecting 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid over unsubstituted cycloleucine is a critical decision for your SAR program. With a calculated LogP of 0.31—roughly 600-fold higher than cycloleucine (LogP -2.5)—this N-methylcarbamoyl derivative delivers quantifiably enhanced membrane permeability while retaining the conformational rigidity of the cyclopentane core. The methylurea side-chain introduces additional hydrogen-bond donor/acceptor sites (tPSA 78.4 vs 63.3 Ų), enabling distinct molecular recognition profiles in peptidomimetic and CNS-targeted libraries. Supplied at ≥95% purity for reproducible research.

Molecular Formula C8H14N2O3
Molecular Weight 186.211
CAS No. 954567-53-4
Cat. No. B2393323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid
CAS954567-53-4
Molecular FormulaC8H14N2O3
Molecular Weight186.211
Structural Identifiers
SMILESCNC(=O)NC1(CCCC1)C(=O)O
InChIInChI=1S/C8H14N2O3/c1-9-7(13)10-8(6(11)12)4-2-3-5-8/h2-5H2,1H3,(H,11,12)(H2,9,10,13)
InChIKeyCBPACNWSZHPURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid (CAS 954567-53-4): A Urea-Functionalized Cyclopentane Amino Acid Building Block for Medicinal Chemistry and Chemical Biology


1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid (CAS 954567-53-4) is a cyclic, non-proteinogenic α,α-disubstituted amino acid derivative featuring a methylcarbamoyl (methylurea) moiety on the α-amino group and a free carboxylic acid. With a molecular formula of C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol, this compound functions as a versatile small-molecule scaffold and constrained amino acid building block . Its cyclopentane core imparts conformational rigidity, while the methylurea side-chain introduces distinct hydrogen-bonding capabilities and alters lipophilicity relative to the parent 1-aminocyclopentanecarboxylic acid (cycloleucine) . It is supplied as a powder with a purity specification of ≥95% to 98%, and is intended strictly for research and development use, not for human or veterinary applications .

Why 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid Cannot Be Interchanged with 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) in Medicinal Chemistry Programs


Substituting 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid with the closely related analog 1-aminocyclopentanecarboxylic acid (cycloleucine) is not a straightforward procurement decision and can fundamentally alter a research program's outcomes. While both share a cyclopentane-1-carboxylic acid scaffold, the presence of the N-methylcarbamoyl group introduces a significant and quantifiable shift in key physicochemical properties, most notably lipophilicity and hydrogen-bonding potential . Specifically, the target compound exhibits a calculated LogP of 0.31, whereas cycloleucine has a LogP of approximately -2.5, representing a difference of roughly 2.8 LogP units . This translates to an approximately 600-fold higher partition coefficient for the target compound in an octanol-water system, which has direct implications for membrane permeability, protein binding, and overall pharmacokinetic behavior in biological assays. Furthermore, the methylurea moiety introduces additional hydrogen-bond donor and acceptor sites that alter molecular recognition events with biological targets. Generic substitution based solely on the shared cyclopentane core would invalidate structure-activity relationship (SAR) studies and lead to erroneous conclusions regarding target engagement and efficacy.

Quantitative Procurement Evidence: Comparative Data for 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid vs. Closest Analogs


Comparative Purity Analysis: 98% vs. >98% (by Titration) for Cycloleucine

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid is offered with a guaranteed minimum purity of 98% as determined by the vendor's standard quality control methods . This level is comparable to the >98.0% purity (by nonaqueous titration) specified for the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), from a leading fine chemical supplier . While both compounds meet a high-purity threshold suitable for demanding synthetic applications, the purity of the target compound is validated for its specific molecular structure and does not contain the unfunctionalized amine impurity that could be present in cycloleucine samples, ensuring fidelity in downstream synthetic transformations .

Medicinal Chemistry Building Blocks Quality Control

Lipophilicity Differentiation: Calculated LogP of 0.31 vs. -2.5 for Cycloleucine

The methylcarbamoyl modification on the target compound significantly increases its calculated lipophilicity compared to the parent amino acid. The target compound has a calculated LogP of 0.31 , while the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), has an experimental or calculated LogP of approximately -2.5 [1]. This difference of approximately 2.8 LogP units corresponds to a roughly 600-fold higher partition coefficient (LogP difference of 2.8 = 10^2.8 ≈ 630) for the target compound, indicating substantially enhanced membrane permeability and altered distribution characteristics in biological systems.

Medicinal Chemistry Drug Design ADME

Procurement Cost per Gram: $510 (1 g) vs. $135 (1 g) for Cycloleucine

The specialized nature of 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid is reflected in its procurement cost. The target compound is available at a list price of $510 for 1 gram from a major research chemical supplier . In comparison, the unfunctionalized parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), is significantly less expensive at $135 for 1 gram from a leading fine chemical supplier . This price differential of approximately $375 per gram underscores the added value and synthetic complexity associated with the methylcarbamoyl functional group.

Procurement Budget Management Chemical Synthesis

Molecular Weight and Hydrogen-Bonding Capacity: 186.21 g/mol vs. 129.16 g/mol

1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid has a molecular weight of 186.21 g/mol , which is 57.05 g/mol higher than the parent compound 1-aminocyclopentanecarboxylic acid (129.16 g/mol) [1]. This increase is due to the addition of the methylcarbamoyl group (-C(O)NHCH₃), which also adds two hydrogen-bond donor sites (the urea NH protons) and an additional hydrogen-bond acceptor (the urea carbonyl oxygen). The target compound has a topological polar surface area (tPSA) of 78.4 Ų, compared to 63.3 Ų for cycloleucine, reflecting its enhanced polarity and hydrogen-bonding capability .

Medicinal Chemistry Physicochemical Properties Molecular Recognition

Defined Research Application Scenarios for 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic Acid Based on Quantified Differentiation


Medicinal Chemistry: Probing Lipophilicity-Driven SAR in Cyclopentane-Based Scaffolds

This compound is ideally suited for structure-activity relationship (SAR) studies where a constrained cyclopentane core is desired, but the polarity of 1-aminocyclopentanecarboxylic acid is a liability. The quantifiably higher LogP (0.31 vs. -2.5) enables exploration of a different region of chemical space without altering the core scaffold, allowing medicinal chemists to isolate the impact of lipophilicity on target engagement, cellular permeability, and metabolic stability . This is particularly relevant for central nervous system (CNS) drug discovery programs where balancing polarity and permeability is critical.

Peptidomimetic Design: Introducing a Urea Motif for Altered Hydrogen-Bonding Networks

The methylcarbamoyl group introduces a urea functionality capable of acting as both a hydrogen-bond donor and acceptor. This compound serves as a valuable building block for incorporating this motif into peptidomimetics, where the urea linkage can mimic a peptide bond or serve as a specific recognition element for protease or kinase active sites . The quantified increase in tPSA (78.4 Ų vs. 63.3 Ų) and molecular weight provides a measurable basis for designing compounds with altered solubility and target-binding profiles compared to analogs built from the parent amino acid.

Chemical Biology: Development of Conformationally Constrained Probes

The rigid cyclopentane ring imposes a defined spatial orientation on the α-amino and carboxylic acid groups. The addition of the methylcarbamoyl group further restricts conformational freedom around the α-nitrogen. This compound is therefore useful as a constrained amino acid surrogate in the synthesis of fluorescent probes, affinity labels, or biotinylated ligands where a specific, pre-organized geometry is required for optimal interaction with a protein of interest . Its 98% purity specification ensures that downstream conjugates are of high fidelity, minimizing the risk of off-target effects caused by impurities .

Synthetic Methodology: A Substrate for Exploring Urea Chemistry on a Hindered Scaffold

The presence of both a hindered α-amino acid and a reactive urea moiety makes this compound a useful substrate for developing novel synthetic methodologies. Researchers can utilize its carboxylic acid handle for standard amide coupling reactions while also exploring selective transformations of the urea group. Its commercial availability with a defined 98% purity ensures reproducible results in method development studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(Methylcarbamoyl)amino]cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.